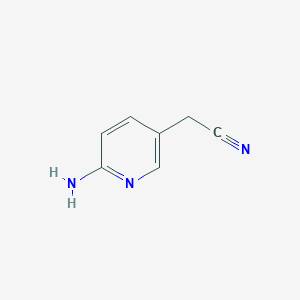
(3-Amino-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2 It is a derivative of boronic acid, characterized by the presence of an amino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methylphenyl)boronic acid typically involves the reaction of 3-amino-5-methylphenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Amino-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of (3-Amino-5-methylphenyl)boronic acid involves its interaction with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activities or modulation of signaling pathways . The boronic acid group is particularly effective in binding to active sites of enzymes, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
- Phenylboronic acid
- (3-Amino-4-methylphenyl)boronic acid
- (3-Amino-2-methylphenyl)boronic acid
Comparison: (3-Amino-5-methylphenyl)boronic acid is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which influences its reactivity and binding properties. Compared to phenylboronic acid, the presence of the amino group enhances its ability to participate in nucleophilic substitution reactions. The methyl group also affects the compound’s steric and electronic properties, making it distinct from other similar boronic acids .
Properties
Molecular Formula |
C7H10BNO2 |
|---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(3-amino-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,9H2,1H3 |
InChI Key |
KKVLCOVQJJXBSG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


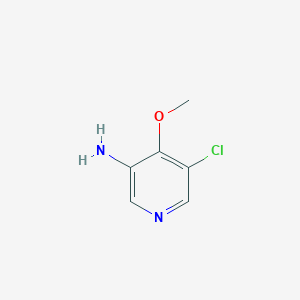
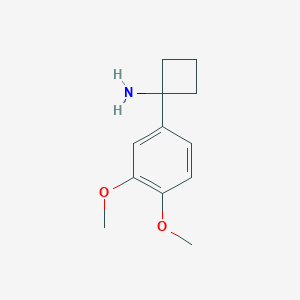
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
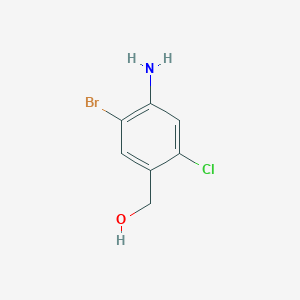
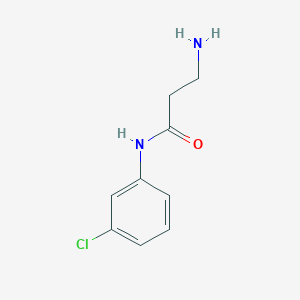
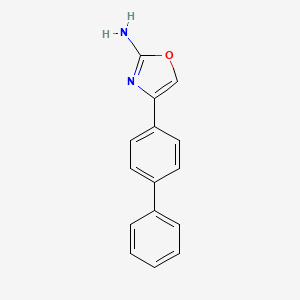
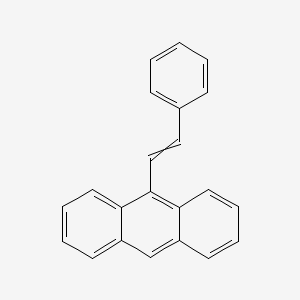
![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
